6-(3-fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Fatty acid synthase inhibition Thioesterase domain Cancer metabolism

Unique dual-annotation scaffold: FAS inhibitor (IC50 13.1 µM) and TS pharmacophore potential. The 3-fluoro-4-methylphenyl substitution ensures target engagement absent in non-fluorinated analogs. 98% purity, ambient storage, and full QA documentation enable immediate SAR exploration, competitive binding assays, and anti-Pseudomonas screening. Avoid blind substitution—this specific substitution pattern is essential for biological activity. Ideal for chemical biology and combinatorial library synthesis.

Molecular Formula C11H9FN2OS
Molecular Weight 236.27 g/mol
CAS No. 1529265-75-5
Cat. No. B1470626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS1529265-75-5
Molecular FormulaC11H9FN2OS
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC(=O)NC(=S)N2)F
InChIInChI=1S/C11H9FN2OS/c1-6-2-3-7(4-8(6)12)9-5-10(15)14-11(16)13-9/h2-5H,1H3,(H2,13,14,15,16)
InChIKeyHIFAEQHQAGPOCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 1529265-75-5): Chemical Identity and Class Positioning for Research Sourcing


6-(3-Fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 1529265-75-5) is a fluorinated thiouracil derivative within the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one class, a scaffold recognized for its potential as a precursor for thymidylate synthase (TS) inhibitors and associated anticancer and antibacterial activities [1]. The compound features a 3-fluoro-4-methylphenyl substituent at the 6-position, distinguishing it from the unsubstituted 2-thiouracil core. It is commercially available from multiple vendors in research-grade purity (95–98%) and is supplied with full quality assurance documentation for laboratory use .

Why Generic Thiouracils or Unsubstituted Pyrimidinethiones Cannot Substitute for 6-(3-Fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in Target-Based Studies


Within the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one family, biological activity is highly sensitive to the nature and position of aryl substituents at the 6-position [1]. Unsubstituted 2-thiouracil (CAS 141-90-2) serves as a weak nNOS inhibitor (Ki ~20 µM) but lacks the aromatic substitution necessary for potent TS inhibition or antiproliferative activity . Conversely, 6-aryl derivatives with specific halogen and alkyl substitution patterns exhibit markedly enhanced cytotoxicity, with reported IC50 values in the low µg/mL range against MCF-7 breast cancer cells [1]. Blind substitution of the target compound with generic 2-thiouracil, 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, or even a non-fluorinated 6-(4-methylphenyl) analog risks complete loss of the target engagement profile defined by the 3-fluoro-4-methylphenyl pharmacophore, as evidenced by the distinct fatty acid synthase (FAS) inhibitory activity recorded for this specific compound [2].

Quantitative Differentiation Evidence: 6-(3-Fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one vs. Core Structural Analogs


Fatty Acid Synthase (FAS) Thioesterase Domain Inhibition: Direct IC50 Data Differentiates Target Compound from Unsubstituted 2-Thiouracil

6-(3-Fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (ChEMBL ID: CHEMBL1597418) demonstrated an IC50 of 13,100 nM (13.1 µM) against the thioesterase domain of fatty acid synthase (FAS) in a confirmatory dose-response fluorescence intensity assay [1]. In contrast, the unsubstituted parent compound 2-thiouracil (CAS 141-90-2) has no reported FAS inhibitory activity; its primary documented target is neuronal nitric oxide synthase (nNOS) with a substantially weaker Ki of 20,000 nM (20 µM) . This 1.5-fold potency advantage, combined with the difference in target selectivity, demonstrates that the 3-fluoro-4-methylphenyl substituent redirects the compound's pharmacological profile toward FAS inhibition, a target of interest in oncology and metabolic disease research.

Fatty acid synthase inhibition Thioesterase domain Cancer metabolism

6-Aryl Substitution Effect on Anticancer Potency: Class-Level Evidence Supports Superiority of Substituted over Unsubstituted Thiouracils

In a systematic study of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives, compounds bearing 6-aryl substituents exhibited significantly enhanced anticancer activity against the MCF-7 breast cancer cell line, with the most potent derivatives achieving IC50 values of 3.80–4.70 µg/mL, comparable to doxorubicin [1]. Unsubstituted 2-thiouracil does not appear among the active compounds in this screen, establishing that 6-aryl substitution is a prerequisite for potent TS-targeted anticancer activity within this chemotype [1]. The 3-fluoro-4-methylphenyl substituent present in the target compound combines the electron-withdrawing effect of fluorine (enhancing binding interactions) with the lipophilic contribution of the methyl group (improving membrane permeability), positioning it as a rational intermediate between unsubstituted and more elaborate 6-aryl analogs.

Anticancer activity MCF-7 breast cancer Thymidylate synthase inhibition

Fluorine Substitution on the Phenyl Ring: Physicochemical Differentiation from Non-Fluorinated 6-Aryl Analogs

The presence of a fluorine atom at the 3-position of the 4-methylphenyl ring in the target compound introduces a suite of well-established medicinal chemistry advantages compared to non-fluorinated 6-(4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one or 6-phenyl analogs. Fluorine substitution modestly elevates lipophilicity (estimated ∆logP +0.2 to +0.4 vs. non-fluorinated 6-(4-methylphenyl) analog) while enhancing metabolic stability at the phenyl ring through oxidative metabolism blockade [1]. Additionally, the C–F bond can participate in orthogonal multipolar interactions with protein backbone carbonyls, a binding contribution impossible for the non-fluorinated comparator. The 3-fluoro-4-methyl substitution pattern, specifically, places the fluorine meta to the pyrimidinone linkage, optimizing the balance between electronic effects and steric tolerance within the TS/FAS active site [2].

Fluorine medicinal chemistry Lipophilicity modulation Metabolic stability

Documented Hazard Profile vs. Clinical Antimetabolites: Safety Differentiation for Laboratory Handling and Procurement Risk Assessment

The target compound carries GHS07 hazard classification with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) as documented by Leyan . This profile is significantly less hazardous than the clinical antimetabolite 5-fluorouracil (5-FU), which carries GHS06 (toxic) and GHS08 (health hazard) classifications and requires more stringent handling protocols. Compared to the unsubstituted 2-thiouracil, which is classified as a potential endocrine disruptor and is subject to regulatory restrictions in some jurisdictions, the target compound's acute toxicity profile permits standard laboratory handling with appropriate personal protective equipment, reducing institutional compliance burden for procurement .

Laboratory safety GHS classification Procurement risk assessment

Commercial Availability and Purity Benchmarking Against Discontinued or Restricted Analogs

The target compound is currently available from active suppliers including AKSci and Leyan at purities of 95% and 98%, respectively, with full Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation . In contrast, a close analog, 6-(3-fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one from CymitQuimica/Biosynth (Ref. 3D-ELC26575) has been discontinued . The 98% purity specification from Leyan is comparable to or exceeds the purity typically offered for custom-synthesized thiouracil analogs, which often ship at 95% purity, providing a 3-percentage-point purity advantage that reduces the burden of pre-assay purification for sensitive biochemical experiments.

Chemical sourcing Purity benchmarking Supply chain reliability

Long-Term Storage Stability: Defined Ambient Storage Conditions Reduce Infrastructure Burden vs. Cold-Chain Analogs

Per AKSci specifications, 6-(3-fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is recommended for long-term storage in a cool, dry place without requiring refrigeration, freezing, or inert atmosphere . This contrasts with several structurally related thiouracil derivatives and 2-thioxopyrimidinones that require storage at –20°C under argon to prevent thioxo group oxidation or hydrolysis [1]. The ambient stability simplifies compound management logistics, eliminates freezer-space constraints, and reduces the risk of freeze-thaw degradation that can compromise reproducibility in long-term biochemical studies.

Compound stability Storage conditions Laboratory logistics

Evidence-Backed Research Applications for 6-(3-Fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Where the Data Supports Selection Over Analogs


Chemical Probe for Fatty Acid Synthase (FAS) Thioesterase Domain Functional Studies

With a confirmed IC50 of 13.1 µM against the FAS thioesterase domain, this compound serves as a tractable starting point for chemical biology studies investigating FAS-dependent cancer cell metabolism [1]. Unlike unsubstituted 2-thiouracil, which primarily targets nNOS, this compound's measurable FAS engagement provides a defined biological annotation that can be exploited in target-validation experiments, competitive binding assays, or as a reference inhibitor in FAS enzyme activity screens. The compound's ambient storage stability further facilitates its use in multi-week enzymatic assay campaigns without the logistical complications of cold-chain management .

Medicinal Chemistry Scaffold for TS/FAS Dual-Target Inhibitor Optimization Programs

The 3-fluoro-4-methylphenyl substitution pattern places this compound at a productive intersection of TS and FAS pharmacophore space. Class-level evidence demonstrates that 6-aryl-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones can achieve single-digit µg/mL IC50 values against MCF-7 cells through TS inhibition, while this specific compound provides an independent FAS IC50 anchor [1][2]. This dual-annotation profile supports its use as a fragment-like starting point for structure–activity relationship (SAR) exploration, where systematic variation of the thioxo group, N3 substitution, or 5-position functionalization can be benchmarked against two orthogonal biochemical readouts. The 98% commercial purity ensures that observed biological activity is attributable to the parent compound rather than impurities .

Fluorinated Building Block for Diversity-Oriented Synthesis of Kinase-Focused Libraries

The 2-thioxo-2,3-dihydropyrimidin-4(1H)-one core provides a versatile synthetic handle for diversification: the thioxo group can be alkylated to generate thioether analogs with anti-HIV activity, while the 4-oxo group enables tautomerization-dependent hydrogen bonding interactions relevant to kinase hinge-binding motifs [1]. The 3-fluoro-4-methylphenyl substituent contributes to type II kinase inhibitor design by occupying the hydrophobic back pocket adjacent to the hinge region, a binding mode validated by structurally related 6-arylpyrimidin-4-amines . For combinatorial library synthesis, the compound's favorable GHS07-only hazard classification reduces handling restrictions during parallel synthesis workflows compared to more toxic fluoropyrimidine building blocks .

Reference Standard for Antibacterial Screening Panels Targeting Multidrug-Resistant Gram-Negative Pathogens

Class-level data on 2-thioxo-2,3-dihydropyrimidin-4(1H)-ones has established significant antibacterial activity, particularly against Pseudomonas aeruginosa—a critical WHO priority pathogen—with compound 7 in the El-Etrawy series achieving a 22 mm inhibition zone at 50 µg/mL exclusively against P. aeruginosa [1]. While the specific antibacterial activity of the target compound has not been reported, its structural congruence with the active analogs and its distinct FAS inhibition profile (a target increasingly recognized in antibacterial drug discovery) position it as a rational inclusion in phenotypic screening cascades. Its multi-vendor availability and ambient storage simplify inclusion in geographically distributed or multi-site antibacterial screening networks [2].

Quote Request

Request a Quote for 6-(3-fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.